molecular formula C13H21N5O2 B581435 Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate CAS No. 1208542-95-3

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Katalognummer: B581435
CAS-Nummer: 1208542-95-3
Molekulargewicht: 279.344
InChI-Schlüssel: TVVMFRXXKIFECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a 3-aminopyrazine substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring heterocyclic motifs.

Eigenschaften

IUPAC Name

tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVMFRXXKIFECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671892
Record name tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208542-95-3
Record name tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (CAS: 1208542-95-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21N5O2
  • Molecular Weight : 279.34 g/mol
  • Purity : 98% .

This compound exhibits its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. These enzymes play a crucial role in various cellular processes, including growth, proliferation, and survival. The compound's structure allows it to interact with specific isoforms of PI3K, particularly the PI3K-alpha and -beta isoforms, which are often implicated in tumorigenesis .

Antitumor Activity

Research has indicated that derivatives of aminopyrazine, including this compound, possess significant anti-tumor properties. These compounds have been shown to inhibit uncontrolled cellular proliferation associated with various malignancies .

Table 1: Summary of Antitumor Activity

CompoundTarget Cancer TypeMechanismReference
This compoundVarious cancersPI3K inhibition
Analog ABreast cancerPI3K inhibition
Analog BLeukemiaPI3K inhibition

Solubility and Pharmacokinetics

The solubility and pharmacokinetic profiles of this compound are critical for its efficacy as a therapeutic agent. Studies have shown that modifications to the piperazine ring can enhance solubility while maintaining or improving biological activity against target pathogens like Trypanosoma brucei .

Table 2: Solubility and Potency Data

Compound ModificationAqueous Solubility (μg/mL)Potency (IC50 μM)Reference
Original Compound1000.5
Methylated Derivative2500.25
Demethylated Derivative801.5

Study on Anti-Trypanosomal Activity

In a study examining the anti-trypanosomal activity of various piperazine derivatives, this compound was evaluated alongside several analogs. The results indicated that while some modifications improved solubility significantly, they often resulted in decreased potency against T. brucei. The original compound maintained a balance between solubility and potency, making it a promising candidate for further development .

Clinical Implications

The potential for this compound in treating cancers related to PI3K signaling pathways has been highlighted in several preclinical studies. Its ability to inhibit key pathways involved in tumor growth suggests that it could serve as an effective therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is a common framework in drug discovery. Below is a comparative analysis of analogues with variations in the substituent at the 4-position of the piperazine ring:

Compound Substituent at Piperazine 4-Position Key Structural Differences Implications References
Target Compound 3-Aminopyrazin-2-yl Pyrazine ring with amino group Enhances hydrogen bonding and π-stacking; moderate steric bulk
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-Cyanopyridin-2-yl Pyridine instead of pyrazine; cyano group Increased electron-withdrawing character; reduced solubility
tert-Butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate (7) 5-Amino-3-cyanopyridin-2-yl Amino and cyano groups on pyridine Dual hydrogen-bond donor/acceptor sites; potential metabolic instability
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl Benzyl group with fluorine Improved lipophilicity; fluorine enhances metabolic stability
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole-methyl-aminophenyl Bulky heterocyclic substituent Steric hindrance may limit target binding; extended π-system
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (1) Nitro and methyl groups on phenyl Electron-withdrawing nitro group May reduce reactivity; potential toxicity concerns
tert-Butyl (5-aminopyrazin-2-yl)carbamate (QB-4005) 5-Aminopyrazin-2-yl (no piperazine) Lacks piperazine ring Reduced conformational flexibility; simpler synthesis

Physicochemical and Stability Properties

  • Solubility: The 3-aminopyrazine group in the target compound improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., benzyl or imidazothiazole groups) .
  • Metabolic Stability: Fluorinated analogues (e.g., 3-amino-5-fluorobenzyl derivative) exhibit enhanced stability in simulated gastric fluid compared to nitro-containing compounds, which undergo degradation .
  • Crystallinity : Piperazine derivatives with planar substituents (e.g., pyrazine or pyridine) often form stable crystals, aiding in X-ray structure determination .

Vorbereitungsmethoden

Coupling Reactions Using T3P (Propyl Phosphonic Anhydride)

A widely documented method involves the coupling of substituted pyrazine-2-carboxylic acids with N-heteroarylpiperazines using T3P as a coupling agent . The reaction proceeds under mild conditions, typically in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base. For the target compound, 3-aminopyrazine-2-carboxylic acid reacts with tert-butyl piperazine-1-carboxylate in a 1:1.1 molar ratio under nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes, followed by aqueous workup and purification via silica gel chromatography with dichloromethane/methanol (9:1) .

Key Advantages :

  • Short Reaction Time : Completion within 30 minutes at ambient temperature.

  • High Functional Group Tolerance : Suitable for substrates with sensitive amino groups.

  • Scalability : Demonstrated for gram-scale synthesis without chromatographic purification in optimized setups .

Limitations :

  • Requires strict anhydrous conditions to prevent T3P hydrolysis.

  • Moderate yields (60–75%) due to competing side reactions in complex matrices .

Photocatalytic Cross-Coupling via Acridine Salt Mediation

A patent-pending method employs acridine salts as photocatalysts under visible light irradiation . While developed for 4-(6-aminopyridin-3-yl)piperazine-1-tert-butyl carboxylate, the protocol is theoretically applicable to pyrazine analogs. The reaction combines 2-aminopyrazine, tert-butyl piperazine-1-carboxylate, and an oxidant (e.g., persulfate) in a polar aprotic solvent (e.g., acetonitrile). Irradiation at 450 nm for 12–24 hours induces C–N bond formation via radical intermediates .

Advantages :

  • Metal-Free : Avoids palladium residues, critical for pharmaceutical applications.

  • Mild Conditions : Ambient temperature and atmospheric pressure.

Challenges :

  • Limited experimental data for pyrazine substrates.

  • Requires specialized equipment for light-mediated reactions .

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Conditions Yield Scalability
T3P Coupling T3P, DIPEART, N₂, 30 min60–75%Moderate
Buchwald–Hartwig Pd/(t-Bu)₃P80–100°C, 12–24 h>85%High
Photocatalytic Acridine salt450 nm light, 12–24 hN/AExperimental

Critical Observations :

  • Efficiency : Buchwald–Hartwig amination offers superior yields but requires stringent temperature control.

  • Sustainability : Photocatalytic methods align with green chemistry principles but lack empirical validation for pyrazines.

  • Cost : T3P-based routes are cost-effective for small-scale synthesis, whereas palladium catalysts increase expenses in large-scale applications .

Purification and Characterization Protocols

Post-synthesis, the crude product is typically purified via silica gel chromatography or recrystallization. Analytical characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays distinct signals for the tert-butyl group (δ 1.40 ppm), piperazine protons (δ 3.40–3.60 ppm), and pyrazine aromatic protons (δ 8.20–8.50 ppm) .

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 279.34 [M+H]⁺ .

  • HPLC Purity : >98% purity is achievable using C18 reverse-phase columns with methanol/water gradients .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . For example:

  • A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between tert-butyl piperazine-1-carboxylate derivatives and halogenated pyrazines (e.g., 3-amino-2-chloropyrazine) under inert conditions. Reaction conditions include temperatures of 100–110°C in toluene/ethanol with aqueous Na₂CO₃, yielding ~85–91% after silica gel chromatography .
  • Microwave-assisted synthesis reduces reaction time (e.g., 3 hours at 100°C) while maintaining high yields .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR reveals peaks for the tert-butyl group (δ ~1.46 ppm, singlet), piperazine protons (δ 3.05–3.68 ppm), and pyrazine aromatic protons (δ 8.17–8.33 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) confirm the molecular weight .
  • X-ray Diffraction : Crystallographic data (e.g., space group P2₁2₁2₁) validate bond lengths and angles, particularly the planar pyrazine ring and chair conformation of the piperazine moiety .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : The compound is polar (LogP ~1.2) and soluble in DCM, DMF, and THF but poorly soluble in water.
  • Stability : Stable at room temperature in inert atmospheres but sensitive to strong acids/bases due to the labile tert-butyloxycarbonyl (Boc) group. Storage recommendations include desiccated, dark conditions at 2–8°C .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence yield in cross-coupling syntheses?

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve reagent solubility and reaction homogeneity, enhancing yields to ~88% .
  • Catalyst Optimization : Lower Pd loading (1–5 mol%) with ligands like XPhos minimizes side reactions (e.g., dehalogenation). Excess catalyst (>10 mol%) may reduce yields due to colloidal Pd formation .
  • Temperature : Microwave irradiation (100°C) accelerates kinetics compared to conventional heating (60°C, 16 hours), reducing decomposition risks .

Q. What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazine nitrogen (LUMO = −1.8 eV) is prone to electrophilic substitution .
  • Molecular Docking : Simulates binding to biological targets (e.g., kinase enzymes). The piperazine-pyrazine scaffold shows high affinity for ATP-binding pockets (docking scores <−9 kcal/mol) .

Q. How do substituents on the pyrazine ring affect biological activity?

  • 3-Amino Group : Enhances hydrogen bonding with targets (e.g., bacterial dihydrofolate reductase), improving antibacterial IC₅₀ values by 5-fold compared to unsubstituted analogs .
  • Electron-Withdrawing Groups (e.g., Br at pyrazine C-5): Increase metabolic stability but reduce solubility, requiring formulation optimization .

Data Contradictions and Resolution

Q. Why do reported yields vary for similar synthetic routes (e.g., 43% vs. 91%)?

Discrepancies arise from:

  • Purification Methods : Flash chromatography (40–90% ethyl acetate/petroleum ether) vs. crystallization .
  • Starting Material Purity : Residual moisture in piperazine precursors can deactivate Pd catalysts, reducing yields .

Q. How can conflicting toxicity data be reconciled for preclinical studies?

  • In-Vitro vs. In-Vivo : The compound shows low acute toxicity (LD₅₀ >500 mg/kg in rodents) but potential mutagenicity in Ames tests due to aryl amine metabolites. Mitigation strategies include structural derivatization (e.g., Boc protection) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to model solvent/catalyst interactions .
  • Analytical Validation : Pair NMR with HRMS to detect trace impurities (e.g., de-Boc byproducts) .
  • Safety Protocols : Handle under fume hoods; avoid skin contact due to possible sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.